Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO5S and a molecular weight of 315.34 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and pharmaceuticals.
Mechanism of Action
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and sulfonylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a piperidine derivative with an amine group replacing the methylsulfonyl group .
Scientific Research Applications
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but lacks the fluorine atoms.
Tert-butyl 3,3-difluoro-4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is unique due to the presence of both fluorine atoms and the methylsulfonyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-methylsulfonyloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO5S/c1-10(2,3)18-9(15)14-6-5-11(12,13)8(7-14)19-20(4,16)17/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFBZZHPGGBZIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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